2,5-Dimethylphenoxyacetic acid chemical properties and structure
2,5-Dimethylphenoxyacetic acid chemical properties and structure
An In-depth Technical Guide to 2,5-Dimethylphenoxyacetic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,5-Dimethylphenoxyacetic acid (CAS No. 7356-41-4), designed for researchers, chemists, and professionals in drug development. The content herein moves beyond simple data recitation, focusing on the causal relationships behind its properties and the practical logic of its handling and synthesis.
Molecular Identity and Structural Framework
2,5-Dimethylphenoxyacetic acid is an aromatic carboxylic acid, belonging to the broader class of phenoxyacetic acids. Its structure is characterized by a p-xylene ring system where one of the methyl groups is ortho, and the other is meta, to an ether linkage connecting the ring to an acetic acid moiety. This specific substitution pattern dictates its chemical behavior and physical properties.
The molecular structure is as follows:
Chemical Identifiers:
-
IUPAC Name: 2-(2,5-dimethylphenoxy)acetic acid
-
Common Synonyms: (2,5-Xylyloxy)acetic acid, Acetic acid, (2,5-dimethylphenoxy)-[1]
Physicochemical Properties: A Quantitative Overview
The physical properties of a compound are critical for determining appropriate solvents, storage conditions, and reaction parameters. The key physicochemical data for 2,5-Dimethylphenoxyacetic acid are summarized below.
| Property | Value | Source(s) |
| Physical State | Solid | [6] |
| Melting Point | 195-197 °C | [2] |
| Boiling Point | 308.7 °C at 760 mmHg | [2][7] |
| Density | 1.146 g/cm³ | [2] |
| Flash Point | 121.1 °C | [2][7] |
| Refractive Index | 1.533 | [2][7] |
| PSA (Polar Surface Area) | 46.53 Ų | [2] |
| XLogP3 | 1.7668 | [2] |
The high melting and boiling points are indicative of strong intermolecular forces, primarily hydrogen bonding through the carboxylic acid group and dipole-dipole interactions. The XLogP3 value suggests moderate lipophilicity.
Predicted Spectroscopic Profile
¹H NMR Spectroscopy (Predicted)
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), due to deshielding and hydrogen bonding.
-
Methylene Protons (-O-CH₂-): A sharp singlet expected around 4.6-4.8 ppm. The adjacent oxygen atom strongly deshields these protons.
-
Aromatic Protons (Ar-H): Three protons on the ring will appear in the aromatic region (approx. 6.7-7.1 ppm). Their splitting pattern will be complex due to their meta and para relationships, likely appearing as a multiplet or a series of doublets and doublets of doublets.
-
Methyl Protons (Ar-CH₃): Two distinct singlets are expected for the two methyl groups, likely in the range of 2.2-2.4 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (-C=O): Expected in the highly deshielded region, approx. 170-175 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals would be expected in the 110-160 ppm range. The carbon bearing the ether linkage (C-O) will be the most downfield among the ring carbons.
-
Methylene Carbon (-O-CH₂-): A signal is expected around 65-70 ppm, shifted downfield by the adjacent oxygen.
-
Methyl Carbons (Ar-CH₃): Two distinct signals in the aliphatic region, typically around 15-21 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-O-C Stretch (Ether): A distinct band in the 1200-1250 cm⁻¹ region (asymmetric stretch) and another near 1000-1050 cm⁻¹ (symmetric stretch).
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending: Out-of-plane bending bands in the 800-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.
Synthesis and Mechanistic Considerations
General Synthesis Workflow
The following diagram illustrates the logical flow of the Williamson ether synthesis for this compound.
Caption: Williamson ether synthesis workflow for 2,5-Dimethylphenoxyacetic acid.
Step-by-Step Laboratory Protocol
This protocol is a self-validating system; successful completion of each step (e.g., complete dissolution, precipitation) confirms the reaction's progress before proceeding.
-
Phenoxide Formation (Activation):
-
In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylphenol in a suitable solvent like aqueous sodium hydroxide.[10] The use of a strong base is critical to deprotonate the weakly acidic phenolic hydroxyl group, forming the highly nucleophilic sodium 2,5-dimethylphenoxide intermediate. The reaction is typically exothermic.
-
-
Nucleophilic Substitution (Ether Formation):
-
To the phenoxide solution, add an aqueous solution of sodium chloroacetate in a stoichiometric ratio (e.g., 1:1 or with a slight excess of the haloacetate).[11]
-
Heat the mixture to reflux (typically 100-140 °C) and maintain for several hours (e.g., 2-4 hours).[11] The progress can be monitored by TLC by checking for the disappearance of the starting phenol. This step is the core Sₙ2 reaction where the phenoxide attacks the electrophilic carbon of the chloroacetate, displacing the chloride ion.
-
-
Isolation and Purification (Work-up):
-
After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Slowly acidify the mixture with a strong mineral acid, such as concentrated hydrochloric acid, until the pH is approximately 1-2. This step is crucial as it protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution due to its lower solubility.
-
Cool the mixture in an ice bath for at least one hour to maximize precipitation.
-
Collect the solid crude product by vacuum filtration and wash the filter cake with cold deionized water to remove inorganic salts and residual acid.
-
-
Final Purification (Recrystallization):
-
Recrystallize the crude solid from a suitable solvent system (e.g., an ethanol-water mixture) to yield the pure 2,5-Dimethylphenoxyacetic acid as a crystalline solid. This step removes organic impurities, and the quality of the final product can be verified by measuring its melting point.
-
Biological Activity and Applications
Phenoxyacetic acid derivatives are a well-studied class of compounds with diverse biological activities. While many, such as 2,4-D, are famous for their use as herbicides, others have been investigated for pharmacological applications.[12]
-
Potential Anti-inflammatory Activity: Research into phenoxyacetic acid scaffolds has shown their potential as inhibitors of the cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in the development of anti-inflammatory drugs.[13][14] The specific activity of the 2,5-dimethyl derivative would require targeted screening, but its structure fits the general pharmacophore for this class of inhibitors.
-
Synthetic Intermediate: This compound serves as a valuable building block in organic synthesis. For instance, the related compound 2,5-dimethylphenylacetic acid is a key intermediate in the synthesis of the insecticide spirotetramat.[8] 2,5-Dimethylphenoxyacetic acid can be used to synthesize more complex molecules, including potential drug candidates and other fine chemicals.[9]
Safety, Handling, and Disposal
Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. The GHS classification for 2,5-Dimethylphenoxyacetic acid indicates it is harmful if swallowed and can cause skin and eye irritation.[2][6][7]
Laboratory Safety Workflow
Caption: Standard safety and handling workflow for laboratory chemicals.
Core Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15]
-
Ventilation: Handle the solid powder exclusively in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[7][15]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][7] Keep it away from strong oxidizing agents and foodstuffs.[2][15]
-
Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material using non-sparking tools and place it into a suitable, labeled container for disposal.[15]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal facility.[7][15]
References
-
P&S Chemicals. (n.d.). Product information, (2,5-Dimethylphenoxy)acetic acid. Retrieved from [Link]
- Google Patents. (2009). US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.
- Google Patents. (2015). CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]
-
SINFOO. (n.d.). 2-(2,5-dimethylphenoxy)acetic acid. Retrieved from [Link]
-
Journal of Emerging Technologies and Innovative Research. (2020). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
- Google Patents. (2016). CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process.
- Google Patents. (2011). CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid.
-
Hossain, M. M., et al. (2024). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. ResearchGate. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. PubMed Central. Retrieved from [Link]
-
Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. Retrieved from [Link]
Sources
- 1. pschemicals.com [pschemicals.com]
- 2. echemi.com [echemi.com]
- 3. 2,5-DIMETHYLPHENOXYACETIC ACID | CAS: 7356-41-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. scbt.com [scbt.com]
- 5. sinfoochem.com [sinfoochem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. echemi.com [echemi.com]
- 8. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process - Google Patents [patents.google.com]
- 11. CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid - Google Patents [patents.google.com]
- 12. jetir.org [jetir.org]
- 13. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]

